molecular formula C14H18F2N2O2 B8378935 Tert-butyl 3-((2,4-difluorophenyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((2,4-difluorophenyl)amino)azetidine-1-carboxylate

Cat. No. B8378935
M. Wt: 284.30 g/mol
InChI Key: RDFYLWSNAQYULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

The title compound (D31) (90 mg) was prepared according to the experimental procedure described in Description 30 starting from 1-Boc-3-azetidinone (300 mg, 1.75 mmol) and 2,4-difluoroaniline (0.178 ml, 1.75 mmol). Reaction time: 1 week.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.178 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:13][C:14]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:15]=1[NH2:16]>>[F:13][C:14]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:15]=1[NH:16][CH:10]1[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)=O
Step Two
Name
Quantity
0.178 mL
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
1 week

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.